4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound characterized by the presence of chloro, nitro, and benzothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a nitro-substituted aromatic compound. The final step involves the coupling of the benzothiazole derivative with the nitrated 4-chlorobenzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: Formation of 4-chloro-2-amino-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of nitro and benzothiazole groups suggests possible antimicrobial, anticancer, and anti-inflammatory activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its chemical properties make it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Similar in structure but lacks the benzothiazole ring.
2-nitrobenzamide: Contains the nitro and amide groups but lacks the chloro and benzothiazole groups.
6-nitro-1,3-benzothiazole: Contains the benzothiazole and nitro groups but lacks the chloro and amide groups.
Uniqueness
4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of chloro, nitro, and benzothiazole groups in a single molecule. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H7ClN4O5S |
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Molecular Weight |
378.7 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H7ClN4O5S/c15-7-1-3-9(11(5-7)19(23)24)13(20)17-14-16-10-4-2-8(18(21)22)6-12(10)25-14/h1-6H,(H,16,17,20) |
InChI Key |
KYZDOWSNMHCAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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